4-[2-(Benzyloxy)ethoxy]benzoic acid
Overview
Description
“4-[2-(Benzyloxy)ethoxy]benzoic acid” is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16O4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18)
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Synthesis and Luminescence Properties
- Luminescent Properties Enhancement : The synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid has been explored. These compounds, especially those containing Tb(3+) ions, demonstrated enhanced photoluminescence when substituted with electron-releasing groups. This suggests their potential application in developing luminescent materials and devices (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Supramolecular Chemistry
- Self-Assembly and Liquid Crystalline Networks : The self-assembly of multifunctional hydrogen-bonding molecules, including those related to 4-[2-(Benzyloxy)ethoxy]benzoic acid, into supramolecular liquid-crystalline networks has been investigated. These networks could find applications in the development of new materials with unique mechanical and optical properties (Kihara, Kato, Uryu, & Fréchet, 1996).
Antioxidant Activity
- Structure-Antioxidant Activity Relationship : Research on phenolic acids, which share structural similarities with this compound, has shown that the presence of methoxy, phenolic hydroxyl, and carboxylic acid groups significantly influences their antioxidant activities. This could suggest potential applications in designing antioxidant compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).
Novel Supramolecular Tectons
- Hydrogen-Bonded Dimers as Supramolecular Tectons : The development of new supramolecular tectons based on hydrogen bonding for crystal engineering using benzoic acid derivatives, which include structural elements similar to this compound. These compounds can form zigzag and straight hydrogen-bonded networks, potentially useful in the design of molecular materials (Kohmoto, Kuroda, Someya, Kishikawa, Masu, Yamaguchi, & Azumaya, 2009).
Bioactive Compound Development
- Rediscovering Bioactivity and Ecological Role : The bioactivity and ecological roles of benzoxazinones, related to this compound, have been extensively studied. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant properties, highlighting their potential as natural herbicide models and in pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(2-phenylmethoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRVIOOZGNXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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